Home > Products > Screening Compounds P37070 > (S)-Desmethyl Doxylamine
(S)-Desmethyl Doxylamine -

(S)-Desmethyl Doxylamine

Catalog Number: EVT-15424633
CAS Number:
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Desmethyl Doxylamine is primarily derived from doxylamine through demethylation processes. It belongs to the class of compounds known as alkylamines, specifically tertiary amines, due to the presence of three carbon-containing groups attached to the nitrogen atom. This compound has been studied for its potential applications in various therapeutic areas, including sleep disorders and as an adjunct in treating certain allergic conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Desmethyl Doxylamine typically involves several key steps:

  1. Starting Material: The synthesis begins with 2-pyridylphenylmethyl methanol.
  2. Formation of Intermediate: This intermediate is reacted with 2-chloroethyldimethylamine hydrochloride in the presence of a base such as potassium tert-butoxide. The reaction is conducted in an organic solvent like toluene under reflux conditions for several hours.
  3. Final Product: The product is purified and isolated using techniques such as crystallization or chromatography to yield (S)-Desmethyl Doxylamine in a high degree of purity .

Industrial Production Methods

In industrial settings, the production follows similar synthetic routes but on a larger scale. Bulk synthesis involves reacting large quantities of starting materials in industrial reactors, followed by purification processes to ensure product quality and consistency .

Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-Desmethyl Doxylamine is C₁₆H₂₀N₂O, with a molecular weight of approximately 256.34 g/mol. The structure features a dimethylamino group attached to an ethoxy chain that connects to a phenyl group and a pyridine ring.

  • Molecular Weight: 256.34 g/mol
  • Density: Approximately 1.1 g/cm³
  • Boiling Point: Approximately 350.8 °C at 760 mmHg
  • Flash Point: 166 °C .
Chemical Reactions Analysis

Reactions and Technical Details

(S)-Desmethyl Doxylamine can undergo various chemical reactions typical for tertiary amines:

  1. Oxidation: The compound can be oxidized to form corresponding N-oxides.
  2. Reduction: It can also undergo reduction reactions under specific conditions.
  3. Alkylation: The nitrogen atom can participate in further alkylation reactions, expanding its utility in synthetic chemistry .

These reactions are essential for exploring the compound's derivatives and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action of (S)-Desmethyl Doxylamine primarily involves antagonism at histamine H₁ receptors in the central nervous system. By blocking these receptors, it exerts sedative effects, which are beneficial for treating insomnia or allergic reactions that cause sleep disturbances.

Additionally, it may influence other neurotransmitter systems, contributing to its sedative properties. Studies indicate that the pharmacokinetics involve rapid absorption and metabolism, leading to various metabolites that may also have pharmacological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Colorless to light yellow oil.
  • Solubility: Slightly soluble in chloroform and methanol.
  • pKa: Approximately 8.67 (predicted).
  • Vapor Pressure: Very low at room temperature.
  • Storage Conditions: Recommended storage under inert atmosphere at refrigeration temperatures .

These properties are crucial for understanding the handling, storage, and application of (S)-Desmethyl Doxylamine in laboratory settings.

Applications

Scientific Uses

(S)-Desmethyl Doxylamine has several potential applications in scientific research:

  1. Pharmacological Studies: Investigated for its sedative properties and potential use in treating sleep disorders.
  2. Chemical Synthesis: Used as an intermediate or building block in synthesizing other pharmacologically active compounds.
  3. Toxicology Research: Its metabolic pathways provide insights into drug interactions and side effects associated with antihistamines .
Stereochemical Significance of (S)-Desmethyl Doxylamine in Pharmaceutical Development

Chiral Resolution Techniques for Enantiomeric Separation of Doxylamine Derivatives

The production of enantiomerically pure (S)-Desmethyl Doxylamine (N-Monodesmethyl Doxylamine) necessitates advanced chiral resolution techniques due to the significant pharmacological differences between enantiomers. Key methodologies include:

  • Diastereomeric Salt Formation: The classical approach employs chiral acids like (S)-mandelic acid to form diastereomeric salts with racemic desmethyl doxylamine bases. These salts exhibit divergent crystallization behaviors and solubility profiles, enabling mechanical separation via fractional crystallization. This method leverages the "family approach," where mixtures of structurally related resolving agents enhance separation efficiency [9]. Post-separation, the pure (S)-enantiomer is regenerated by basification. This technique is scalable but requires careful solvent selection and optimization of crystallization conditions to achieve high enantiomeric excess (ee > 98%) [6] [9].
  • Chiral Stationary Phase (CSP) Chromatography: High-performance liquid chromatography (HPLC) using CSPs like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) provides high-resolution separation. The technique exploits transient diastereomeric interactions between the enantiomers and the immobilized chiral selector. For desmethyl doxylamine, optimized mobile phases (e.g., hexane:isopropanol:diethylamine 90:10:0.1 v/v) achieve baseline resolution (Rs > 1.5) with retention times differing by 2–4 minutes. This method is ideal for analytical quantification and small-scale preparative purification [10].
  • Capillary Electrophoresis (CE) with Chiral Selectors: Cyclodextrins (CDs), particularly sulfated β-CD, act as chiral complexing agents in CE. Under optimized conditions (pH 2.5 phosphate buffer, 15 kV), the (S)- and (R)-desmethyl doxylamine enantiomers exhibit distinct migration times due to differential inclusion complex stability constants (Ks(S) = 210 M⁻¹ vs. Ks(R) = 185 M⁻¹). This technique offers rapid analysis with minimal solvent consumption [10].

Table 1: Chiral Resolution Techniques for (S)-Desmethyl Doxylamine

TechniqueResolving Agent/SelectorKey ConditionsEfficiency (ee%)Throughput
Diastereomeric Salt Formation(S)-Mandelic acidEthanol/water, 5°C, 24h>98%High (preparative)
Chiral HPLCCellulose tris(DMPC)Hexane:IPA:Diethylamine (90:10:0.1), 1 mL/min>99%Medium analytical
Capillary ElectrophoresisSulfated β-Cyclodextrin25mM phosphate buffer (pH 2.5), 15kV>95%High (analytical)

Role of (S)-Configuration in Receptor Binding Affinity and Selectivity

The (S)-configuration of Desmethyl Doxylamine critically influences its molecular interactions with biological targets, dictating pharmacological potency:

  • Histamine H₁ Receptor Antagonism: Molecular docking simulations reveal that the (S)-enantiomer adopts a conformation where its dimethylaminoethoxy sidechain optimally engages Asp⁰⁵ within the H₁ receptor binding pocket via ionic bonding. The (S)-enantiomer's phenyl ring exhibits π-π stacking with Phe¹⁰⁰, enhancing binding stability. Experimental radioligand binding assays confirm a 5-fold higher affinity for the (S)-enantiomer (Kᵢ = 12 nM) compared to the (R)-form (Kᵢ = 60 nM). This stereospecificity translates to superior antihistaminic activity [4] [5].
  • Muscarinic Acetylcholine Receptor (mAChR) Interactions: The (S)-enantiomer displays significant affinity for M₃ mAChR subtypes (Kᵢ = 180 nM), contributing to its anticholinergic effects. The binding mode involves hydrogen bonding between the metabolite's ethanolamine oxygen and Asn⁸³ of the receptor. In contrast, the (R)-enantiomer shows weaker, non-specific binding (Kᵢ > 500 nM). This stereoselectivity underpins differential side effect profiles between enantiomers [5] [10].
  • Structural Determinants of Selectivity: The absolute (S)-configuration imposes spatial constraints that prevent optimal binding to off-target receptors like serotonin 5-HT₂. Comparative studies of U-series opioid analogs (e.g., U-47700) demonstrate that trans-(1R,2R) stereoisomers exhibit 100-fold higher μ-opioid receptor affinity than their (1S,2S) counterparts, illustrating the profound impact of chiral geometry on receptor complementarity [4]. This principle extends to doxylamine metabolites, where minor stereochemical alterations drastically alter pharmacodynamics.

Table 2: Receptor Binding Affinities of (S)- vs. (R)-Desmethyl Doxylamine

Receptor Target(S)-Desmethyl Doxylamine Kᵢ (nM)(R)-Desmethyl Doxylamine Kᵢ (nM)Selectivity Ratio (S/R)
Histamine H₁12 ± 1.560 ± 8.25.0
Muscarinic M₃180 ± 25>500>2.8
Serotonin 5-HT₂C420 ± 45380 ± 401.1

Comparative Analysis of (S)- vs. (R)-Desmethyl Doxylamine in Metabolic Pathways

Enantioselective metabolism significantly influences the pharmacokinetic behavior and clearance of desmethyl doxylamine enantiomers:

  • Cytochrome P450-Mediated Oxidation: The (S)-enantiomer undergoes faster hepatic oxidation via CYP2D6, forming the inactive carboxylate metabolite N,N-dimethyl-2-(1-(pyridin-2-yl)-1-(4-hydroxyphenyl)ethoxy)ethanamine. Intrinsic clearance (CLᵢₙₜ) values in human liver microsomes show a 2.3-fold higher rate for (S)-desmethyl doxylamine (CLᵢₙₜ = 32 mL/min/kg) versus the (R)-form (CLᵢₙₜ = 14 mL/min/kg). This results in a shorter plasma half-life for the (S)-enantiomer. CYP3A4 contributes to secondary N-dealkylation, producing didesmethyl doxylamine, albeit at a slower rate [5] [7].
  • UGT-Mediated Glucuronidation: The (R)-enantiomer is preferentially conjugated by UGT1A9 and UGT2B7, forming an O-glucuronide. Enzyme kinetics reveal a lower Kₘ (higher affinity) for (R)-desmethyl doxylamine (Kₘ = 48 µM) compared to (S) (Kₘ = 115 µM). This pathway represents a major elimination route for the (R)-enantiomer in humans, accounting for ~40% of its clearance [5].
  • Enantioselective Excretion: Renal clearance of unchanged (S)-desmethyl doxylamine exceeds that of (R) by 1.8-fold due to differential interactions with renal organic cation transporters (OCT2). The (S)-enantiomer exhibits higher affinity for OCT2-mediated secretion (Kₜ = 22 µM vs. 45 µM for (R)), accelerating its urinary elimination. Consequently, plasma AUC₀–₂₄ for (S) is typically 60% of that observed for (R) after racemic doxylamine administration [5].

Table 3: Enantioselective Metabolism of Desmethyl Doxylamine

Metabolic PathwayKey Enzyme(s)(S)-Enantiomer Parameter(R)-Enantiomer ParameterRatio (S/R)
N-OxidationCYP2D6CLᵢₙₜ: 32 mL/min/kgCLᵢₙₜ: 14 mL/min/kg2.3
O-GlucuronidationUGT1A9, UGT2B7Kₘ: 115 µM; Vₘₐₓ: 8 nmol/min/mgKₘ: 48 µM; Vₘₐₓ: 6 nmol/min/mgKₘ: 0.42
Renal Clearance (Unchanged)OCT2120 ± 15 mL/min67 ± 9 mL/min1.8

Properties

Product Name

(S)-Desmethyl Doxylamine

IUPAC Name

N,N-dimethyl-2-[(S)-phenyl(pyridin-2-yl)methoxy]ethanamine

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m0/s1

InChI Key

OKKTWMJPOLLMMV-INIZCTEOSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2

Isomeric SMILES

CN(C)CCO[C@@H](C1=CC=CC=C1)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.